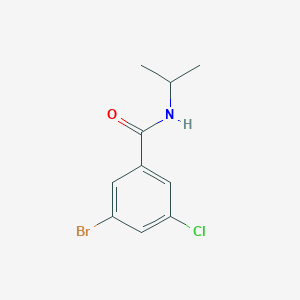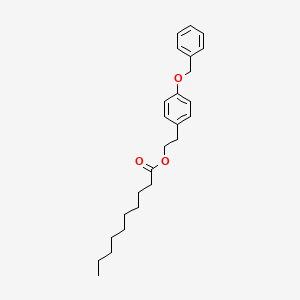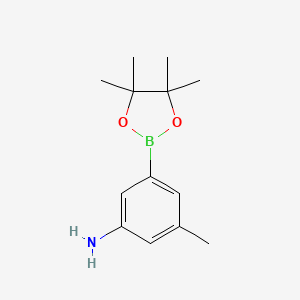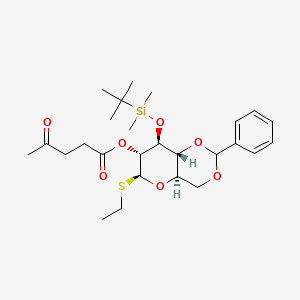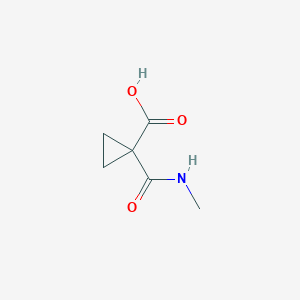
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250809-34-7 . It has a molecular weight of 143.14 . The IUPAC name for this compound is 1-[(methylamino)carbonyl]cyclopropanecarboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) . The InChI key is ZHKJJVGESBQQBR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 143.14 .
Applications De Recherche Scientifique
Ethylene Production and Plant Physiology
One significant area of application for cyclopropane-1-carboxylic acid derivatives, closely related to 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, is in the study of ethylene production in plants. Ethylene is a crucial plant hormone involved in various aspects of plant growth, development, and stress response. The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of ethylene, and its derivatives plays a pivotal role in understanding plant physiology and biochemistry. For instance, research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC, an ethylene precursor, in wheat leaves, shedding light on the metabolic pathways involved in ethylene biosynthesis and regulation within plants (Hoffman, Yang, & McKeon, 1982).
Organic Synthesis and Chemical Reactions
Cyclopropane-1-carboxylic acid derivatives are also extensively utilized in organic synthesis, including the development of novel synthetic methodologies and the creation of complex molecules. For example, the ring-opening of cyclopropane-1,1-dicarboxylates by boronic acids under metal-free conditions has been explored, highlighting the versatility of cyclopropane derivatives in facilitating novel organic reactions (Ortega & Csákÿ, 2016). This research contributes to the broader understanding of cyclopropane chemistry and its potential applications in drug design and materials science.
Natural Product Synthesis and Biological Activities
The synthesis and study of natural products containing cyclopropane moieties, including ACC and its analogs, have revealed a wide range of biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties, demonstrating the significance of these compounds in medicinal chemistry and drug discovery efforts (Coleman & Hudson, 2016). Such studies are crucial for identifying new therapeutic agents and understanding the molecular basis of their activity.
Safety And Hazards
Propriétés
IUPAC Name |
1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJJVGESBQQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1250809-34-7 | |
| Record name | 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



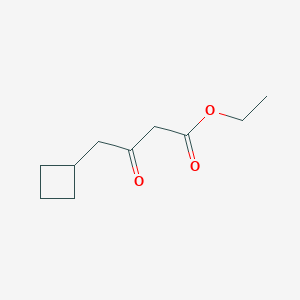
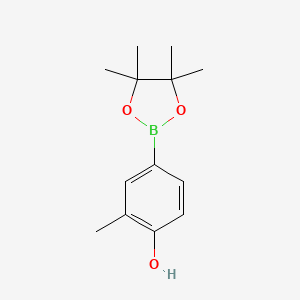


![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)
